N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide
Overview
Description
“N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide” is a chemical compound with the molecular formula C14H12F17NO3S . It is a liquid at 20°C and has a molecular weight of 597.29 .
Physical And Chemical Properties Analysis
This compound is a liquid at 20°C . It has a light yellow to yellow to orange color, and can appear as a clear liquid to cloudy liquid . The flash point of this compound is 155°C .Scientific Research Applications
Environmental Distribution and Degradation
Environmental Persistence and Transport : Research has identified perfluoroalkyls (PFAs), including perfluoroalkyl sulfonamides, as emerging persistent organic pollutants (POPs). These compounds are used in domestic and workplace products and have been detected in remote locations, accumulating in the food chain. Studies have investigated the indoor sources, transport mechanisms, and environmental partitioning characteristics of these chemicals, highlighting their widespread presence and the need for monitoring and controlling their distribution (Shoeib, Harner, Ikonomou, & Kannan, 2004).
Microbial Degradation of PFAS : A review of environmental biodegradability studies has provided insights into the microbial degradation pathways of polyfluoroalkyl chemicals, including perfluoroalkyl sulfonamide derivatives. These studies are crucial for understanding the fate of PFAS in the environment and developing strategies for mitigating their impact (Liu & Mejia Avendaño, 2013).
Industrial and Chemical Applications
- Development of Solid Acid Catalysts : Research on modifications of propylsulfonic acid-fixed Fe3O4@SiO2 with organosilanes, including the study of octyl and propylsulfonic acid co-fixed catalysts, has shown significant improvements in catalytic activity for hydrolysis reactions. These advancements demonstrate the potential of perfluoroalkyl sulfonamide derivatives in developing highly active and reusable solid acid catalysts for industrial applications (Nuryono et al., 2019).
properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(oxiran-2-ylmethyl)-N-propyloctane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F17NO3S/c1-2-3-32(4-6-5-35-6)36(33,34)14(30,31)12(25,26)10(21,22)8(17,18)7(15,16)9(19,20)11(23,24)13(27,28)29/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAWIZXIWLKJKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CO1)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405748 | |
Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-N-[(oxiran-2-yl)methyl]-N-propyloctane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide | |
CAS RN |
77620-64-5 | |
Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-N-[(oxiran-2-yl)methyl]-N-propyloctane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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